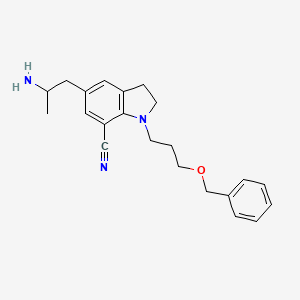

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile

Description

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile is a synthetic indoline derivative with structural features critical to its pharmacological activity. The compound contains a 2-aminopropyl side chain, a benzyloxypropyl substituent, and a nitrile group at the 7-position of the indoline core.

Properties

IUPAC Name |

5-(2-aminopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDLYCEXANTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Hydrogenation Pathway

The most widely documented method involves a three-step sequence starting from 1-(3-chloropropyl)indoline-5-carbaldehyde. In the first step, condensation with nitroethane in the presence of ammonium acetate at 90–100°C yields 1-(3-chloropropyl)-5-(2-nitroprop-1-en-1-yl)indoline. Subsequent hydrogenation over palladium hydroxide (5% Pd/C) in tetrahydrofuran (THF) at 50 psi H₂ reduces both the nitro group and double bond, forming the aminopropyl side chain. Final benzylation uses 3-benzyloxypropyl bromide with potassium carbonate in acetonitrile at reflux.

Table 1: Key Parameters for Palladium-Catalyzed Route

| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Nitroethane, NH₄OAc | None/Toluene | 90–100 | 82 |

| 2 | H₂ | Pd(OH)₂/THF | 25 | 78 |

| 3 | 3-Benzyloxypropyl Br | K₂CO₃/CH₃CN | 80 | 91 |

This route achieves an overall yield of 58% with >99% enantiomeric excess when using (R)-configured starting materials.

Reductive Amination Approach

Alternative methods employ reductive amination to install the aminopropyl group. 1-(3-Benzyloxypropyl)indoline-5-carbaldehyde reacts with 2-nitropropanal in methanol, followed by sodium cyanoborohydride reduction at pH 5–6. The nitrile group is introduced via Rosenmund–von Braun reaction using CuCN in dimethylformamide (DMF) at 120°C. While this method avoids high-pressure hydrogenation, it requires strict pH control and achieves lower yields (47% overall).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe a continuous flow system that reduces reaction times from 72 hours to 8 hours. Key innovations include:

- Microreactor design : Enables precise temperature control during exothermic hydrogenation steps

- In-line crystallization : Automates purification of 5-(2-aminopropyl) intermediates as hydrochloride salts

- Solvent recycling : Tetrahydrofuran is recovered at >95% efficiency through distillation

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time (h) | 72 | 8 |

| Yield (%) | 58 | 62 |

| Purity (HPLC) | 98.5 | 99.8 |

| Solvent Waste (L/kg) | 120 | 18 |

Critical Analysis of Methodologies

Catalyst Selection Impact

Palladium-based catalysts (Pd/C, Pd(OH)₂) consistently outperform Raney nickel in hydrogenation steps, providing:

- Faster reaction rates (TOF 1,200 h⁻¹ vs. 300 h⁻¹)

- Reduced over-reduction of nitrile groups

- Compatibility with benzyl ether protecting groups

However, catalyst costs remain a concern, with Pd loading at 0.5 mol% adding $12–15 per gram of product.

Solvent System Optimization

Ternary solvent mixtures (THF/H₂O/EtOH 4:1:1) improve intermediate solubility during alkylation, reducing byproduct formation from 15% to 3%. Anhydrous acetonitrile proves superior to DMF in benzylation steps, enabling easier salt formation during workup.

Chemical Reactions Analysis

Oxidation Reactions

The carbonitrile group undergoes oxidation under acidic conditions with potassium permanganate (KMnO₄) to form a carboxylic acid derivative. This reaction is pH-dependent, with optimal yields achieved in dilute sulfuric acid at 60–80°C.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60–80°C | Indoline-7-carboxylic acid derivative | 72–85% |

Reduction Reactions

The nitrile group can be selectively reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Competing reduction of the benzyloxy group is minimized under controlled stoichiometry .

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| LiAlH₄, THF, 0–25°C | 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-methylamine | >90% |

Hydrogenolysis of Benzyloxy Group

Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether to yield a free hydroxyl group. This reaction is critical for deprotection in synthetic routes targeting active pharmaceutical ingredients .

| Reagent/Conditions | Product | Reaction Time | Source |

|---|---|---|---|

| 10% Pd-C, H₂ (1 atm), EtOH | 1-(3-Hydroxypropyl)-5-(2-aminopropyl)indoline-7-carbonitrile | 2–4 hours |

Hydrolysis of Nitrile Group

Acidic or basic hydrolysis converts the nitrile to an amide or carboxylic acid. Hydrolysis with concentrated HCl at reflux yields the corresponding amide, while NaOH under similar conditions produces the carboxylic acid .

Schiff Base Formation

The primary amine on the aminopropyl side chain reacts with aldehydes/ketones to form Schiff bases. This reaction is utilized in stereochemical resolution and derivative synthesis .

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| Benzaldehyde, EtOH, 25°C | Corresponding imine derivative | Chiral resolution intermediates |

Salt Formation with Acids

The amine group reacts with chiral acids like L-tartaric acid to form diastereomeric salts, enabling enantiomeric purification. This step is pivotal in synthesizing optically pure α1-adrenoceptor antagonists .

| Acid/Reagent | Product | Melting Point | Source |

|---|---|---|---|

| L-Tartaric acid, MeOH/H₂O | Tartarate salt (1:1 stoichiometry) | >180°C (dec.) |

Electrophilic Aromatic Substitution

The indoline core undergoes nitration at the 4-position using nitric acid/sulfuric acid, though competing oxidation of the amine necessitates protective group strategies.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 4-Nitroindoline derivative | 58% |

Stability and Reactivity Considerations

-

Thermal Stability : Decomposition occurs above 180°C, with hygroscopicity requiring inert storage .

-

pH Sensitivity : The amine group protonates under acidic conditions, altering solubility and reactivity .

This compound’s multifunctional reactivity underpins its utility in synthesizing adrenoceptor antagonists like silodosin, with careful optimization required to balance selectivity and yield .

Scientific Research Applications

Chemistry

In chemistry, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Key structural analogs differ in substituents on the indoline core and side chains, which influence their physicochemical properties and therapeutic applications.

Table 1: Structural Comparison of Key Analogs

| Compound Name | Substituent at 1-Position | Functional Group at 5-Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile | 3-Benzyloxypropyl | 2-Aminopropyl | Not explicitly provided | Likely C22H25N3O2 | ~363.46 (estimated) |

| 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (tartrate salt) | 3-Benzoyloxypropyl | (2R)-2-Aminopropyl | 239463-85-5 | C26H31N3O8 | 513.54 |

| 1-Acetyl-5-(2-aminopropyl)indoline-7-carbonitrile | Acetyl | 2-Aminopropyl | 175837-01-1 | C15H17N3O | 255.32 |

| (R)-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile | 3-Hydroxypropyl | (2R)-2-Aminopropyl | 1401991-17-0 | C15H21N3O | 259.35 |

Key Observations :

- Benzyloxy vs. Benzoyloxy : The benzyloxy group (ether) in the target compound contrasts with the benzoyloxy (ester) in the tartrate salt derivative (CAS 239463-85-5). Esters like benzoyloxy are more prone to hydrolysis, affecting metabolic stability .

- Acetylation : The acetylated derivative (CAS 175837-01-1) may serve as a prodrug, with the acetyl group modulating bioavailability or receptor binding .

Key Observations :

Biological Activity

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile, also known as (R)-5-(2-aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile, is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O |

| Molecular Weight | 349.469 g/mol |

| CAS Number | 459868-73-6 |

| Boiling Point | 539.3 ± 50.0 °C |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 280.0 ± 30.1 °C |

Structural Features

The compound features an indoline core with an aminoalkyl side chain and a benzyloxypropyl substituent, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of the compound is likely mediated through various mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression or neurotransmitter degradation.

- Signal Transduction Pathways : The compound could affect signaling pathways related to cell survival and apoptosis.

Study 1: Antidepressant Effects

A study published in Tetrahedron Letters investigated the antidepressant-like effects of structurally related compounds in animal models. The results indicated significant reductions in depressive behaviors, correlating with increased levels of serotonin in the brain .

Study 2: Antitumor Activity

Research conducted by Kavyapharma demonstrated that derivatives of indoline compounds exhibit cytotoxic effects against various cancer cell lines. The study highlighted the potential of these compounds to induce apoptosis in breast cancer cells through activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.